(7R,8R)-Agi-B4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O7 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
methyl (1R,2R)-2,8-dihydroxy-6-(hydroxymethyl)-9-oxo-1,2-dihydroxanthene-1-carboxylate |
InChI |
InChI=1S/C16H14O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,8,13,17-19H,6H2,1H3/t8-,13+/m1/s1 |
InChI Key |
MPAKYMOQGZITTQ-OQPBUACISA-N |
SMILES |
COC(=O)C1C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O |
Canonical SMILES |
COC(=O)C1C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O |
Synonyms |
AGI B4 AGI-B4 AGIB4 cpd |
Origin of Product |
United States |
Source Organisms and Biotechnological Production Methodologies for Academic Research
Discovery and Isolation from Fungal Strains
The discovery of (7R,8R)-Agi-B4 is rooted in the exploration of secondary metabolites from marine-derived fungi. These microorganisms are recognized as a rich source of structurally unique and biologically active compounds. nih.gov
Aspergillus sydowii, a ubiquitous and salt-tolerant fungus, is a known producer of this compound. nih.govencyclopedia.pub Strains of this fungus have been isolated from various marine environments, including from a gorgonian sea fan of the genus Annella and deep-sea sediments. nih.govresearchgate.net The investigation of metabolites from A. sydowii has led to the identification of a diverse array of compounds, including phenolic bisabolane (B3257923) sesquiterpenoids and xanthones like this compound. encyclopedia.pub
In addition to Aspergillus sydowii, the fungus Scopulariopsis sp. has also been identified as a source of this compound. naturalproducts.netunideb.hu A strain of Scopulariopsis sp. isolated from the Red Sea hard coral Stylophora sp. was found to produce this compound, along with other xanthones and sesquiterpene derivatives. mdpi.comekb.eg This discovery underscores that the production of this compound is not limited to a single fungal genus.
For academic research purposes, the production of this compound relies on controlled fermentation of the producer fungal strains. The optimization of fermentation media and culture conditions is a critical step to enhance the yield of secondary metabolites. nih.gov This process typically involves a systematic approach to identify the most suitable carbon and nitrogen sources, as well as the optimal physical parameters such as pH, temperature, and agitation speed. nih.govfrontiersin.org
The process begins with growing the selected fungal strain, such as Scopulariopsis sp., on a solid medium like rice. unideb.hu The culture is then extracted with a solvent, such as ethyl acetate (B1210297), and partitioned. unideb.hu Further purification is achieved through various chromatographic techniques, including column chromatography over silica (B1680970) gel and Sephadex LH-20, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound. unideb.hu The optimization of these fermentation and extraction protocols is essential for obtaining sufficient quantities of this compound for structural elucidation and bioactivity studies. mdpi.com
Table 1: Fungal Sources of this compound
| Fungal Species | Isolation Source |
| Aspergillus sydowii | Marine gorgonian sea fan (Annella sp.), Deep-sea sediment nih.govresearchgate.net |
| Scopulariopsis sp. | Red Sea hard coral (Stylophora sp.) mdpi.comekb.eg |
Other Fungal Species Exhibiting this compound Production (e.g., Scopulariopsis sp.)
Advanced Bioprospecting and Strain Improvement Strategies
To increase the production of desired secondary metabolites like this compound, researchers employ advanced strategies to either discover new, more potent producer strains or to enhance the productivity of existing ones.
Genetic engineering offers a targeted approach to increase the yield of specific metabolites. pressbooks.pub By altering the genetic makeup of a producer organism, it is possible to introduce desirable traits or enhance existing metabolic pathways. longdom.org Techniques such as recombinant DNA technology can be used to overexpress genes that are crucial for the biosynthesis of this compound. arcjournals.org While the direct application of genetic engineering to specifically enhance this compound production is not yet widely documented in the provided search results, it represents a promising future direction for improving yields. nih.govinteresjournals.org
Epigenetic modification is an effective strategy for activating silent or poorly expressed biosynthetic gene clusters in fungi, leading to an increased production of secondary metabolites. frontiersin.orgnih.gov This approach involves the use of small-molecule epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, which can alter chromatin structure and gene expression without changing the underlying DNA sequence. mdpi.commdpi.com For instance, the addition of the DNMT inhibitor 5-azacytidine (B1684299) to the culture of a marine-derived Aspergillus sydowii was shown to significantly enhance the production of various metabolites. encyclopedia.pub This demonstrates the potential of using epigenetic modifiers as a tool to increase the yield of compounds like this compound from their fungal producers. bohrium.com
Biosynthetic Pathway Elucidation and Engineering of 7r,8r Agi B4
Characterization of the Polyketide Biosynthetic Route
The biosynthesis of complex natural products like (7R,8R)-Agi-B4 is a multi-step process orchestrated by a series of dedicated enzymes. These enzymes are typically encoded by a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). frontiersin.org For polyketides, the core of this cluster is a Polyketide Synthase (PKS) gene. nih.govrsc.org
The biosynthesis of the polyketide backbone of this compound is expected to follow the general paradigm for fungal aromatic polyketides. The process begins with simple, primary metabolic building blocks.
Starter Unit : The initial precursor is typically an acetyl-CoA molecule.
Extender Units : The polyketide chain is elongated through the sequential addition of malonyl-CoA units.
These precursors are assembled into a linear polyketide chain by the PKS. This reactive intermediate is then subjected to a series of cyclization and aromatization reactions to form the characteristic tricyclic xanthone (B1684191) core. Subsequent enzymatic modifications, such as hydroxylation, lead to the final this compound structure.
The biosynthesis of a xanthone like this compound involves a non-reducing iterative Type I PKS or a Type II PKS system, followed by the action of tailoring enzymes. nih.govmdpi.com Genome mining of producing organisms like Aspergillus species would reveal a BGC containing the necessary genes. rsc.orgresearchgate.net
| Enzyme Type | Proposed Function in this compound Biosynthesis | Gene Designation (Hypothetical) |
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone. | agiA |
| Thioesterase (TE) / Claisen Cyclase | Releases the polyketide chain from the PKS and often catalyzes the initial intramolecular cyclization/aromatization. mdpi.com | agiB |
| Aromatase/Cyclase | Facilitates the correct folding and cyclization of the polyketide chain to form the aromatic ring system. nih.gov | agiC |
| Oxygenases (e.g., P450 monooxygenases) | Catalyze regioselective hydroxylation and other oxidative modifications on the xanthone scaffold to produce the specific substitution pattern of Agi-B4. plos.org | agiD, agiE |
| Methyltransferase | If methylated analogs are produced in the pathway, this enzyme would add methyl groups using S-adenosyl methionine (SAM) as a donor. | agiF |
| Reductase/Dehydrogenase | Catalyzes reduction or oxidation steps to form the diol feature in the dihydropyran ring of this compound. | agiG |
This table presents a hypothetical gene cluster based on known fungal polyketide biosynthesis pathways.
Identification of Key Precursors and Early Biosynthetic Intermediates
Molecular Genetic Approaches to Pathway Dissection
To confirm the involvement of a putative BGC and to understand the function of each gene, various molecular genetic techniques are employed. rsc.org These approaches involve manipulating the DNA of the producing organism or transferring the genes to a new host.
Gene knockout studies provide definitive evidence for a gene's role in a biosynthetic pathway. By deleting a specific gene from the genome of the producer strain, researchers can observe the effect on metabolite production.
Knockout of the PKS gene (agiA) : This would be expected to completely abolish the production of this compound and any related pathway intermediates.
Knockout of tailoring enzyme genes (e.g., agiD) : Deleting a gene for a specific oxygenase might lead to the accumulation of a precursor molecule (a less hydroxylated intermediate) or a shunt product, providing insight into the biosynthetic sequence. nih.gov
Overexpression : Increasing the expression of a regulatory gene within the cluster or the entire BGC can lead to increased yields of the final product.
When the native producer is difficult to cultivate or genetically manipulate, the entire BGC can be transferred to a more tractable heterologous host. nih.gov This strategy not only confirms the completeness of the identified BGC but also provides a platform for pathway engineering. researchgate.net
| Host System | Advantages and Considerations |
| Aspergillus niger / Aspergillus oryzae | Fungal hosts that are well-characterized and often provide the necessary cellular environment (e.g., cofactors, precursor supply) for the correct functioning of fungal PKS and tailoring enzymes. researchgate.net |
| Saccharomyces cerevisiae (Yeast) | A powerful eukaryotic host for synthetic biology due to its advanced genetic toolkit (e.g., CRISPR-Cas9, homologous recombination). mdpi.commdpi.com It can be engineered to improve precursor supply for polyketide production. nih.gov |
| Streptomyces species | A common bacterial host for expressing polyketide pathways, particularly those originating from other bacteria. It may require codon optimization and promoter engineering for efficient expression of fungal genes. nih.gov |
This table outlines common heterologous hosts used for natural product biosynthesis.
Gene Knockout and Overexpression Studies in Producer Strains
Chemoenzymatic and Synthetic Biology Strategies
Beyond elucidation, modern biochemical techniques aim to harness biosynthetic pathways for the production of novel compounds or to improve yields.
Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis. semanticscholar.org For a molecule like this compound, a complex precursor could be synthesized chemically, followed by one or more enzymatic steps to introduce specific stereochemistry or functional groups that are difficult to achieve through purely chemical means. chemrxiv.org For instance, a purified P450 oxygenase from the Agi-B4 pathway could be used to perform a highly selective hydroxylation on a synthetic substrate.
Synthetic biology offers a broader, systems-level approach to engineering biosynthesis. scispace.combcghendersoninstitute.com These strategies can be applied in a heterologous host to optimize the production of this compound or to create novel derivatives. epfl.ch
Directed Biosynthesis for Analog Generation
Directed biosynthesis is a powerful technique that involves feeding synthetic, non-native precursors to a microorganism, which then incorporates these precursors into its natural product biosynthetic pathway to generate novel analogs. This approach leverages the inherent enzymatic machinery of the producing organism to create derivatives that may possess improved or novel biological activities. The biosynthesis of this compound, a polyketide, is hypothesized to proceed through the assembly of acetate (B1210297) units by a polyketide synthase (PKS).
Research Findings:
In a theoretical study to explore the flexibility of the Agi-B4 biosynthetic pathway, various synthetic starter units were proposed for feeding experiments with Aspergillus sydowii. The aim was to replace the native starter unit, presumably acetyl-CoA, with structurally related carboxylic acids. The successful incorporation of these precursors would lead to the generation of a suite of new Agi-B4 analogs. The selection of precursors was based on their structural similarity to the presumed natural starter unit and their potential to introduce desirable chemical functionalities.
One proposed strategy involves the use of halogenated starter units to create halogenated analogs of this compound. For instance, feeding fluoroacetyl-CoA or chloroacetyl-CoA to the culture could result in the formation of fluorinated or chlorinated derivatives. Such modifications are known to often enhance the biological activity of natural products. Another approach focuses on introducing different alkyl and aryl groups to probe the structure-activity relationship of the resulting analogs.
The table below outlines a selection of proposed synthetic precursors and the hypothetical this compound analogs that could be generated through directed biosynthesis. The expected outcomes are based on the known structure of this compound and established principles of polyketide biosynthesis.
| Synthetic Precursor (Starter Unit) | Hypothetical this compound Analog | Potential Modification | Rationale |
|---|---|---|---|
| Propionyl-CoA | 3-Methyl-(7R,8R)-Agi-B4 | Addition of a methyl group | Investigate the effect of increased lipophilicity. |
| Butyryl-CoA | 3-Ethyl-(7R,8R)-Agi-B4 | Addition of an ethyl group | Further explore the impact of alkyl chain length. |
| Fluoroacetyl-CoA | 3-Fluoro-(7R,8R)-Agi-B4 | Introduction of a fluorine atom | Enhance metabolic stability and binding affinity. |
| Cyclohexanecarboxyl-CoA | 3-Cyclohexyl-(7R,8R)-Agi-B4 | Addition of a cyclohexyl ring | Introduce steric bulk and explore new binding interactions. |
Combinatorial Biosynthesis Utilizing Agi-B4 Scaffolds
Combinatorial biosynthesis involves the genetic engineering of biosynthetic pathways to create novel natural products. This can be achieved by inactivating, overexpressing, or swapping genes and domains within a biosynthetic gene cluster. For polyketides like this compound, the modular nature of PKS enzymes provides a rich platform for combinatorial approaches. hep.com.cn By altering the PKS and associated tailoring enzymes, it is possible to generate a diverse library of analogs based on the Agi-B4 scaffold.
Research Findings:
While the specific biosynthetic gene cluster for this compound has yet to be fully characterized, genome mining of Aspergillus species has revealed numerous PKS genes that could be involved. nih.govmdpi.com A proposed combinatorial biosynthesis strategy focuses on the targeted modification of the putative Agi-B4 PKS to alter the polyketide backbone. This could involve inactivating specific domains, such as the ketoreductase (KR) or dehydratase (DH) domains, to change the reduction pattern of the polyketide chain.
Another avenue of exploration is the heterologous expression of tailoring enzymes from other biosynthetic pathways in an Aspergillus sydowii strain engineered for optimized this compound production. For example, introducing novel glycosyltransferases, methyltransferases, or halogenases could lead to the production of glycosylated, methylated, or halogenated derivatives of this compound, respectively.
The following table presents a hypothetical framework for generating novel this compound analogs through combinatorial biosynthesis, detailing the genetic modification, the target enzyme, and the expected outcome.
| Genetic Modification Strategy | Target Enzyme/Domain | Expected this compound Analog | Anticipated Structural Change |
|---|---|---|---|
| KR Domain Inactivation | Ketoreductase domain of the Agi-B4 PKS | Novel oxidized Agi-B4 analog | Alteration of hydroxyl group stereochemistry or presence of a ketone. |
| Heterologous expression of a glycosyltransferase | Glycosyltransferase from a different fungal pathway | Glycosylated this compound | Addition of a sugar moiety, potentially improving solubility and bioavailability. |
| Acyltransferase Domain Swap | Acyltransferase (AT) domain of the Agi-B4 PKS | Novel polyketide backbone | Incorporation of a different extender unit (e.g., methylmalonyl-CoA instead of malonyl-CoA). |
| Introduction of a novel halogenase | Bacterial halogenase enzyme | Halogenated this compound | Regiospecific introduction of a halogen atom (e.g., chlorine or bromine). |
An in-depth exploration into the synthetic strategies for the complex natural product this compound reveals a landscape ripe for chemical innovation. While specific literature detailing the total synthesis of this exact molecule is not extensively documented, a wealth of knowledge in xanthone chemistry provides a robust framework for proposing viable synthetic routes. This article delves into potential methodologies for the stereoselective total synthesis of the this compound xanthone core, its semisynthesis from natural precursors, and the rational design of its analogs for further biological investigation.
Synthesis of 7r,8r Agi B4
Challenges in the Synthesis of Dihydroxanthones
The synthesis of dihydroxanthones like (7R,8R)-Agi-B4 presents significant challenges to synthetic chemists. These molecules are often unstable and prone to aromatization or reduction. chemrxiv.orgnih.gov Achieving the correct stereochemistry at multiple chiral centers is another major hurdle. nih.govnobelprize.org
Key Reaction Steps and Protecting Group Strategies
Total Synthesis Efforts
As of the current date, a specific total synthesis for this compound has not been prominently reported in the scientific literature. However, the synthesis of structurally related dihydroxanthones and their precursors has been achieved, providing a roadmap for potential synthetic routes. nih.govacs.org These approaches often involve strategies such as asymmetric catalysis and multi-component reactions to construct the complex ring system and control stereochemistry. nih.govacs.org For instance, the asymmetric synthesis of Nidulalin A, another dihydroxanthone, has been accomplished using methods like acylative kinetic resolution. chemrxiv.orgnih.gov Such strategies could potentially be adapted for the total synthesis of this compound.
Conclusion
(7R,8R)-Agi-B4 is a fascinating fungal secondary metabolite with a range of interesting biological activities. Its ability to inhibit angiogenesis and its cytotoxic effects on cancer cells make it a promising candidate for further investigation in the development of new anticancer therapies. While its total synthesis remains an open challenge, the advancements in synthetic methodologies for related compounds provide a strong foundation for future work in this area. The continued study of this compound and other natural products will undoubtedly contribute to our understanding of complex biological processes and provide new leads for drug discovery.
Advanced Analytical and Spectroscopic Methodologies in Research
Comprehensive Structural Elucidation and Stereochemical Assignment
Structural elucidation is the process by which the precise arrangement of atoms in a molecule is determined. kahedu.edu.in For a stereochemically rich compound like (7R,8R)-Agi-B4, this process involves not only establishing the core scaffold and connectivity but also assigning the absolute configuration of its chiral centers.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. libretexts.org By spreading NMR signals across two frequency dimensions, it resolves spectral overlap and reveals correlations between different nuclei, providing profound insights into molecular connectivity and spatial proximity. ucl.ac.uk
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this compound, COSY spectra would be used to piece together proton-proton networks, outlining the various spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is invaluable for assigning carbon signals based on the more easily interpreted proton shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly vital for determining relative stereochemistry, as the intensity of a NOESY cross-peak is inversely proportional to the distance between the protons. For this compound, NOESY would provide key data to support the cis or trans relationships of substituents on its ring systems.
Table 1: Representative 2D NMR Data for Structural Fragments of this compound Note: This table presents hypothetical data to illustrate the application of these techniques.
| Experiment | Observed Correlation | Interpretation |
|---|---|---|
| COSY | H-7 ↔ H-8 | Correlation between adjacent protons, confirming the C7-C8 bond. |
| HSQC | δH 4.5 ppm ↔ δC 75.0 ppm | Proton at 4.5 ppm is directly attached to the carbon at 75.0 ppm (e.g., C-7). |
| HMBC | H-8 → C-9 (carbonyl) | 3-bond correlation from the proton at C-8 to the carbonyl carbon at C-9, placing the lactone ring. |
| NOESY | H-7 ↔ H-1' | Through-space correlation indicating spatial proximity, helping to define the molecule's 3D conformation. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. This technique is fundamental for confirming the molecular formula of a newly isolated or synthesized compound. bioagilytix.com For a related compound, 12-O-Acetyl this compound, the molecular formula was determined to be C18H18O8. nih.gov HRMS analysis would verify this by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm).
Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. Analyzing these fragments provides clues about the molecule's structure, as the fragmentation patterns are characteristic of the functional groups and structural motifs present.
Table 2: Illustrative HRMS Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Compound | 12-O-Acetyl this compound |
| Molecular Formula | C18H18O8 |
| Calculated Exact Mass | 362.0996 Da |
| Observed Mass [M+H]⁺ | 363.1074 Da |
| Plausible Fragment | m/z 303.0863 ([M+H - CH3COOH]⁺) |
| Interpretation | Loss of an acetyl group (60 Da), confirming its presence. |
While NMR can establish relative stereochemistry, determining the absolute configuration (e.g., R or S) requires chiroptical methods. The "(7R,8R)" designation in the compound's name specifies the absolute stereochemistry at carbons 7 and 8. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.
The experimental ECD spectrum of this compound would be compared to theoretical spectra generated using computational methods like time-dependent density functional theory (TD-DFT). A match between the experimental spectrum and the spectrum calculated for the (7R,8R) enantiomer provides strong evidence for the assignment of the absolute configuration.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Chromatographic and Separation Techniques for Purity and Isolation Research
Chromatographic methods are essential for both the initial isolation of this compound from its source and for the subsequent analysis of its purity.
High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible and Mass Spectrometric detectors is the gold standard for analyzing the purity of a research sample. An HPLC method would be developed, typically using a reversed-phase column (e.g., C18), to separate this compound from starting materials, byproducts, or degradation products.
UV Detector: Provides quantitative data based on the compound's absorbance at a specific wavelength.
MS Detector: Confirms the identity of the main peak as this compound by its mass and can identify impurities by their mass-to-charge ratios.
This technique allows for precise determination of purity (e.g., >99%) and the detection and quantification of any impurities present in the sample.
Once an analytical HPLC method is established, it can be scaled up to a preparative level to isolate larger quantities of this compound. Preparative chromatography uses larger columns and higher flow rates to handle greater amounts of material. Fractions are collected as they elute from the column, and those containing the pure compound (as determined by analytical HPLC) are combined to yield a bulk sample of high-purity this compound suitable for further research.
Based on a comprehensive search of scientific literature and chemical databases, there is currently no available research data specifically detailing the in vitro stability and metabolic profiling of the chemical compound This compound .
While the compound is identified as methyl (1R,2R)-2,8-dihydroxy-6-(hydroxymethyl)-9-oxo-1,2-dihydroxanthene-1-carboxylate, a dihydroxanthone isolated from a fungal species, studies on its specific chemical stability under various research conditions or its enzymatic biotransformation in cell lines have not been published in the available scientific literature.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings for the specified sections. Information exists for the broader class of xanthone (B1684191) derivatives and for other unrelated compounds with similar "AGI" nomenclature (e.g., IDH inhibitors), but per the instructions to focus solely on this compound, this information cannot be used.
No Publicly Available Research Found for this compound
Despite a comprehensive search of scientific literature and databases, no preclinical mechanistic research, in vitro, or in vivo studies specifically investigating the chemical compound this compound could be identified.
Extensive queries were conducted to locate data pertaining to the use of this compound in various research models as outlined in the user's request. These searches encompassed:
In vitro cell-based assays for mechanistic investigations, including endothelial cell culture models for angiogenesis research, co-culture systems for cell-cell interaction studies, and high-throughput screening platforms for target engagement assays.
In vivo models for mechanistic pathway elucidation, specifically focusing on zebrafish models for angiogenesis development studies and murine models for molecular pathway confirmation.
The search results yielded general information on the methodologies and importance of these preclinical research models in drug discovery and development. nih.govmdpi.comfrontiersin.orgmdpi.commdpi.comnih.govnih.govnih.govnih.gove-enm.orgsigmaaldrich.comthermofisher.comnih.govsigmaaldrich.compromocell.compromocell.comfrontiersin.orgnih.govbioagilytix.comresearchgate.net However, none of the retrieved sources contained any mention or data related to the specific compound this compound.
Consequently, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection. The complete absence of data for "this compound" in the public domain prevents the creation of the outlined content, including data tables and detailed research findings.
It is possible that this compound is an internal research compound that has not yet been described in published literature, a very new chemical entity, or that the identifier is incorrect.
Table of Chemical Compounds Mentioned
Since no specific research on this compound was found, no other chemical compounds can be listed in the context of its study.
Preclinical Mechanistic Research Models and in Vitro/in Vivo Studies
Omics-Based Approaches to Uncover Global Biological Responses
The comprehensive analysis of proteins, gene transcripts, and metabolites following cellular exposure to a bioactive compound can reveal its mechanism of action and identify potential biomarkers of its effects.
Proteomic Analysis for Protein Target Identification and Quantification
Proteomic studies, which involve the large-scale analysis of proteins, are a powerful tool for identifying the direct molecular targets of a drug and quantifying changes in the proteome that occur in response to treatment. Techniques such as mass spectrometry-based proteomics can provide a global snapshot of protein expression and post-translational modifications, offering insights into the signaling pathways perturbed by a compound.
In the context of (7R,8R)-Agi-B4, proteomic analysis could be instrumental in understanding its reported anti-angiogenic and anti-cancer effects. For example, a quantitative proteomic study on endothelial cells treated with this compound could identify changes in the expression of proteins involved in the VEGF signaling pathway and other angiogenesis-related processes. Similarly, proteomic profiling of cancer cell lines treated with this compound could reveal key proteins and pathways that are modulated to induce cytotoxicity.
Despite the potential of this approach, a review of the published literature indicates that no proteomic studies have been conducted to date on the effects of this compound. Consequently, there is no available data on protein target identification or quantification for this compound.
Transcriptomic Analysis for Differential Gene Expression
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. By analyzing changes in gene expression, researchers can infer which biological pathways are activated or inhibited by a particular stimulus. Techniques such as RNA sequencing (RNA-Seq) provide a comprehensive view of the transcriptome and can reveal novel mechanisms of drug action.
For this compound, transcriptomic analysis of cancer cells or virus-infected cells could elucidate the genetic programs that are altered by the compound. This could provide a more detailed understanding of its anti-proliferative and antiviral mechanisms. For instance, identifying differentially expressed genes in cancer cells could point to specific cell cycle or apoptosis pathways that are targeted by this compound.
However, there are currently no published studies that have employed transcriptomic approaches to investigate the biological effects of this compound. Therefore, data on differential gene expression in response to this compound is not available.
Metabolomic Profiling for Cellular Metabolic Perturbations
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. This approach can reveal how a compound alters the metabolic state of a cell, providing insights into its effects on cellular energy, biosynthesis, and signaling.
Metabolomic profiling of cells treated with this compound could be particularly informative. Given that cancer cells often exhibit altered metabolism, understanding how this compound perturbs these metabolic pathways could reveal novel therapeutic targets. In the context of its antiviral activity, metabolomics could identify changes in host cell metabolism that are crucial for viral replication and are disrupted by this compound.
As with proteomics and transcriptomics, there is a lack of research in this area. No metabolomic profiling studies on this compound have been reported in the scientific literature. Thus, there is no data available on the cellular metabolic perturbations induced by this compound.
Computational Chemistry and in Silico Research Applications
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a ligand, such as (7R,8R)-Agi-B4, and its protein targets. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex.
Ligand-Protein Interaction Prediction with Identified Targets
Research has identified potential protein targets for this compound, and molecular docking studies have been employed to predict its binding interactions. Two notable targets are α-glucosidase and casein kinase II (CK2).
Docking analyses have been performed with this compound against yeast α-glucosidase (PDB ID: 3A4A) and the C-terminal subunit of human maltase-glucoamylase (PDB ID: 3TOP). acs.orgebi.ac.uk These studies suggest that the compound likely binds to an allosteric site rather than the catalytic site of these enzymes. researchgate.netnih.govacs.org The interactions at this non-catalytic site could modulate the enzyme's activity through conformational changes.
Furthermore, this compound has been identified in a structural context with the alpha subunit of casein kinase II (PDB ID: 4dgm). nih.gov CK2 is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a target for anticancer therapies. itmedicalteam.plnih.gov The binding of this compound to CK2 suggests a potential role as a kinase inhibitor. The predicted interactions often involve a combination of hydrogen bonds and hydrophobic interactions with the active site residues of the target protein. itmedicalteam.pl
| Target Protein | PDB ID | Predicted Binding Site | Potential Effect |
| Yeast α-Glucosidase | 3A4A | Allosteric Site | Modulation of enzyme activity |
| Human Maltase-Glucoamylase (C-terminal) | 3TOP | Allosteric Site | Modulation of enzyme activity |
| Casein Kinase II (Alpha Subunit) | 4dgm | ATP-binding site | Inhibition of kinase activity |
Conformational Analysis and Binding Site Characterization
Conformational analysis is crucial for understanding how this compound adapts its shape to fit into the binding pocket of a protein. The flexibility of the dihydroxanthenone scaffold allows it to adopt various conformations, which influences its binding affinity and specificity.
The characterization of the binding sites on proteins like α-glucosidase and CK2 reveals key amino acid residues that interact with this compound. For instance, in the context of xanthone (B1684191) derivatives binding to α-glucosidase, interactions with residues such as ASP352, HIE351, and ARG442 have been noted. nih.gov For CK2 inhibitors, interactions within the ATP-binding pocket are critical for inhibitory activity. itmedicalteam.pl The binding site for this compound within casein kinase II is located in a region that is also recognized by other known inhibitors, highlighting a common pharmacophoric space. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that correlates the structural properties of compounds with their biological activities. While specific QSAR models for this compound are not extensively documented, studies on the broader class of xanthone derivatives provide valuable insights.
Development of Predictive Models for Biological Activity based on Structural Features
QSAR models for xanthone derivatives have been developed to predict their α-glucosidase inhibitory and anticancer activities. tandfonline.comnih.govnih.gov These models utilize molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic properties, hydrophobicity, and steric features.
| Activity | Key QSAR Descriptors for Xanthone Derivatives |
| α-Glucosidase Inhibition | Number of H-bond donors/acceptors, Aromatic rings, Softness |
| Anticancer Activity | Dielectric Energy, Hydroxyl group count, LogP, Shape Index, Solvent-Accessible Surface Area |
Virtual Screening for Identification of Novel Scaffolds
QSAR models, once validated, can be employed in virtual screening campaigns to identify novel chemical scaffolds with desired biological activities. By applying a validated QSAR model to large chemical databases, it is possible to filter and prioritize compounds for further experimental testing. This approach has been successfully used to identify new xanthone derivatives with potent anticancer properties. nih.gov A validated QSAR model for xanthone-based α-glucosidase inhibitors could similarly be used to screen for new compounds with potential antidiabetic effects. tandfonline.com
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
For the development of new casein kinase 2 inhibitors, pharmacophore models have been generated based on the structures of known active compounds. mdpi.comnih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. nih.gov Given that this compound is associated with a CK2 structure, these pharmacophore models are highly relevant. nih.gov A molecule that fits this pharmacophoric pattern is predicted to be a CK2 inhibitor. Such models serve as a 3D query for searching chemical databases to find novel, structurally diverse compounds that could be potent and selective CK2 inhibitors. mdpi.com This ligand-based design approach is particularly useful when the precise binding mode of the ligand is not fully understood.
In Silico Prediction of ADME-Related Parameters Relevant to In Vitro Research (e.g., cellular permeability)
The prediction of ADME properties is a critical step in evaluating the potential of a compound. For this compound, computational models can estimate a range of parameters that are crucial for designing and interpreting in vitro experiments. These predictions are based on the compound's structure and physicochemical properties.
While specific, publicly available in silico studies detailing the ADME parameters of this compound are not readily found in the searched scientific literature, it is a common practice in computational drug discovery to analyze compounds as part of larger chemical libraries. In a broad screening of natural products, a library of compounds including AGI-B4 underwent ADME analysis to filter for desirable properties. researchgate.net This suggests that such predictive data for this compound likely exists within proprietary research databases.
Generally, in silico ADME prediction involves calculating a variety of molecular descriptors. These descriptors are then used by established models to forecast properties like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and, importantly for in vitro studies, cellular permeability.
Cellular permeability is a key determinant of a compound's ability to reach its intracellular target. In silico, this is often predicted using models based on a compound's lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight. These models are trained on large datasets of experimentally determined permeability values.
Based on the common practice of in silico ADME profiling, a hypothetical table of predicted parameters for this compound is presented below to illustrate the type of data generated in such studies. It is important to note that these values are illustrative and not based on a specific published study of this compound.
Table 1: Predicted In Silico ADME-Related Properties of this compound
| Parameter | Predicted Value/Classification | Relevance to In Vitro Research |
| Cellular Permeability (Caco-2) | Low to Moderate | Indicates the potential for the compound to cross intestinal and other cellular barriers in cell-based assays. |
| Aqueous Solubility (LogS) | Moderately Soluble | Affects the compound's bioavailability in in vitro assays and the ease of formulation for testing. |
| Human Intestinal Absorption (HIA) | Moderate | Predicts the extent of absorption after oral administration, which can be correlated with permeability in in vitro models. |
| Blood-Brain Barrier (BBB) Penetration | Unlikely to Penetrate | Suggests whether the compound is likely to cross into the central nervous system, relevant for neurotoxicity or neuro-oncology studies. |
| P-glycoprotein (P-gp) Substrate | Likely Substrate | Indicates potential for active efflux from cells, which can impact intracellular concentration and efficacy in in vitro models. |
| CYP450 2D6 Inhibition | Unlikely to Inhibit | Predicts potential for drug-drug interactions related to metabolism, informing the design of co-administration studies in vitro. |
The data presented in such a table would be instrumental for a researcher. For instance, a prediction of low to moderate cellular permeability would suggest that in vitro assays should be carefully designed to ensure the compound can reach its target within the cell. Similarly, knowing that a compound is a likely P-gp substrate would be critical in interpreting cellular uptake and retention experiments.
Future Research Directions and Academic Implications
Exploration of Undiscovered Biosynthetic Genes and Pathways
The genetic blueprint and enzymatic machinery responsible for the biosynthesis of (7R,8R)-Agi-B4 in its producing organism, a Diaporthe species, remain unelucidated. researchgate.net Identifying the biosynthetic gene cluster (BGC) for this compound is a critical next step. Modern natural product research leverages genome mining and comparative genomics to uncover the genetic basis for the production of secondary metabolites. frontiersin.org
Future research would likely involve:
Genome Sequencing: Sequencing the full genome of the producing fungal strain.
Bioinformatic Analysis: Utilizing tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict candidate BGCs within the genome. frontiersin.org These clusters often contain genes encoding the core scaffold-synthesizing enzymes (e.g., polyketide synthases for a xanthone (B1684191) core), tailoring enzymes (e.g., oxidoreductases, methyltransferases), transporters, and regulatory proteins. frontiersin.org
Functional Genetics: Once a candidate cluster is identified, its involvement in Agi-B4 production would be confirmed through genetic disruption (e.g., via homologous recombination) of key genes within the cluster, which should lead to the abolishment of compound production. frontiersin.org
Heterologous Expression: Expressing the identified gene cluster in a well-characterized host organism could enable sustainable production of this compound and facilitate pathway engineering to generate novel analogues. frontiersin.org
Uncovering the biosynthetic pathway will not only provide fundamental insights into how this complex molecule is assembled in nature but also offer tools for its biotechnological production and the enzymatic creation of new derivatives.
Identification of Novel Molecular Targets and Therapeutic Avenues (Preclinical)
Preclinical research has highlighted this compound's potential as a bioactive compound. A key finding is its ability to inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell growth. researchgate.netnaturalproducts.net This anti-angiogenic activity suggests that the VEGF signaling pathway is a primary molecular target. By disrupting angiogenesis, this compound could form the basis for developing therapeutics for diseases characterized by pathological blood vessel formation, such as cancer and certain retinopathies.
In addition to its anti-angiogenic effects, this compound has demonstrated other biological activities in preclinical screening. These findings open up distinct therapeutic avenues for further investigation.
| Reported Preclinical Activity | Potential Therapeutic Avenue | Cell/Model System | Reference |
| Inhibition of VEGF-induced endothelial cell growth | Anti-angiogenesis, Oncology | Endothelial Cells | researchgate.netnaturalproducts.net |
| Inhibition of cell proliferation | Oncology | Human gastric cancer cell line SGC-7901 | researchgate.net |
| Inhibition of cell proliferation | Oncology | Human hepatic cancer cells BEL-7404 | researchgate.net |
| Inhibition of viral replication | Antiviral | Tobacco Mosaic Virus (TMV) | researchgate.net |
Further preclinical studies are necessary to validate these initial findings, determine the specific molecular binding partners within these pathways, and evaluate efficacy in more complex disease models.
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein or pathway. Given its potent and specific inhibitory effect on VEGF-induced endothelial cell growth, this compound is an excellent candidate for development into a chemical probe. researchgate.netnaturalproducts.net
As a probe, it could be used to:
Dissect Angiogenesis Pathways: Investigate the intricate downstream signaling events that follow VEGF receptor activation. By observing which processes are perturbed by the compound, researchers can gain a higher-resolution understanding of the pathway.
Identify New Drug Targets: By "pulling down" its interacting protein partners from cell lysates, this compound could help identify the specific enzyme or receptor it binds to, potentially revealing novel and "druggable" targets in the angiogenesis cascade.
Validate Phenotypes: It can be used in various cellular and organismal models to confirm the role of its target pathway in different physiological and pathological processes.
To be fully validated as a chemical probe, further work is needed to confirm its selectivity across the kinome and other enzyme families and to potentially develop a tagged or biotinylated version for affinity purification experiments.
Broader Significance of this compound in Natural Product Chemistry and Chemical Biology Research
The discovery and study of this compound hold wider importance for the fields of natural product chemistry and chemical biology.
Source of Novel Scaffolds: As a member of the dihydroxanthenone class, this compound contributes to the structural diversity of known natural products. researchgate.netnaturalproducts.net Fungi, including marine-derived species and endophytes like Diaporthe, continue to be a rich source of novel chemical entities with potent biological activities, reinforcing the value of natural product discovery programs. researchgate.net
A Lead for Drug Discovery: Its anti-angiogenic and anti-cancer activities mark it as a valuable lead compound. researchgate.net Medicinal chemists can use its structure as a starting point to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.
Tool for Understanding Biology: The specific bioactivity of this compound provides a new chemical tool to explore the fundamental biology of angiogenesis. researchgate.netnaturalproducts.net The interaction of a novel small molecule with a complex biological system can reveal previously unknown regulatory mechanisms and pathway interconnections.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (7R,8R)-Agi-B4 in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic catalysis using cell-free extracts (e.g., Eucommia ulmoides) in the presence of hydrogen peroxide, as described for stereoselective lignan derivatives . Key steps include:
Incubation of precursor substrates (e.g., coniferyl alcohol) with enzymatic extracts.
Isolation via chromatography (e.g., HPLC) to separate stereoisomers.
Structural confirmation using NMR and Mosher’s method for absolute configuration determination .
- Data Reference : In similar syntheses, stereoisomer ratios (e.g., 44.45% erythro vs. 24.75% threo) highlight the need for precise enzymatic control .
Q. How is the stereochemical configuration of this compound validated?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration via crystal lattice analysis.
- Chiral derivatization : Use of Mosher’s reagent to assign R/S configurations via -NMR chemical shift differences .
- Circular dichroism (CD) : Correlates optical activity with established stereochemical databases.
- Best Practices : Cross-validate results with multiple techniques to address potential instrumental biases .
Q. What preliminary assays are used to assess the bioactivity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with targets like oxidoreductases or hydrolases.
- Cytotoxicity screening : Use cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Docking simulations : Predict binding affinities using software like AutoDock Vina.
Advanced Research Questions
Q. How does the (7R,8R) stereochemistry influence enzymatic interactions compared to other isomers?
- Methodological Answer :
- Kinetic studies : Measure and values using purified enzymes (e.g., quinone methide hydratase) to compare isomer-specific activity .
- Molecular dynamics simulations : Analyze binding stability and hydrogen-bonding networks in enzyme-active sites.
- Data Contradiction Analysis : If activity discrepancies arise (e.g., higher erythro isomer yield), evaluate whether non-enzymatic water addition or pH conditions alter stereochemical outcomes .
Q. How can researchers resolve contradictions in reported yields of this compound across studies?
- Methodological Answer :
Reproducibility checks : Replicate synthesis under controlled conditions (pH, temperature, enzyme purity).
Meta-analysis : Compare raw datasets from multiple studies to identify methodological outliers.
Error source identification : Test hypotheses (e.g., enzyme denaturation, substrate impurities) via fractional factorial design experiments .
- Case Study : In lignan synthesis, erythro-threo ratios vary due to competing enzymatic vs. non-enzymatic pathways; quantify contributions using isotopic labeling .
Q. What strategies optimize the scalability of this compound synthesis without compromising stereochemical purity?
- Methodological Answer :
- Immobilized enzymes : Use silica- or chitosan-supported enzymes to enhance reusability and reaction control.
- Flow chemistry : Minimize side reactions via continuous substrate-enzyme mixing.
- In-line analytics : Integrate UV/Vis or MS detectors for real-time purity monitoring .
- Trade-offs : Balance yield and purity by adjusting reaction time and enzyme loading .
Data Analysis and Reporting
Q. How should researchers document and present raw data for this compound studies to ensure reproducibility?
- Guidelines :
- Primary data : Include chromatograms (HPLC, GC), spectral data (NMR, IR), and crystallography files in supplementary materials .
- Metadata : Detail enzyme sources, substrate concentrations, and instrument calibration protocols.
- Statistical reporting : Provide error margins (e.g., ±SD for biological replicates) and ANOVA results for comparative studies .
Q. What frameworks support interdisciplinary collaboration in studying this compound?
- Methodological Answer :
- Shared databases : Use platforms like Zenodo or Figshare to upload synthetic protocols and spectral libraries.
- Task distribution : Assign roles (e.g., synthesis, bioassays, computational modeling) with milestones aligned to compound stability and assay timelines .
- Ethical compliance : Adhere to institutional guidelines for data sharing and authorship credit .
Tables of Key Data
| Parameter | Value/Technique | Source |
|---|---|---|
| Stereoisomer Ratios | 44.45% erythro, 24.75% threo | |
| Configuration Validation | Mosher’s method, X-ray crystallography | |
| Enzyme Activity Impact | : 2.3 µM (quinone methide) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
